エルビウム(III)過塩素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

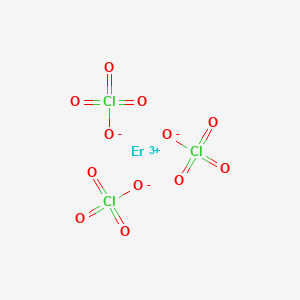

Erbium(3+) perchlorate is a chemical compound with the formula Er(ClO₄)₃. It is a salt composed of erbium ions and perchlorate ions. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties. Erbium(3+) perchlorate is typically found in a hydrated form and is used in various scientific and industrial applications.

科学的研究の応用

Erbium(3+) perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.

Medicine: Erbium(3+) perchlorate is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: The compound is used in the production of high-purity erbium materials for electronic and optical devices.

作用機序

Target of Action

Erbium(3+) perchlorate is a rare-earth compound It’s known to be used as a dopant in the synthesis of fluorophosphate glasses .

Mode of Action

It is known to be used in the synthesis of luminescent metal-organic frameworks . As a dopant, it may alter the properties of the host material, influencing its optical and electronic characteristics .

Biochemical Pathways

It’s used in the preparation of a rare earth complex coordinated with amino acid , suggesting it may interact with biochemical pathways involving these complexes.

Result of Action

As a dopant in fluorophosphate glasses, it may influence the optical properties of the material . In the context of metal-organic frameworks, it may contribute to their luminescent properties .

準備方法

Synthetic Routes and Reaction Conditions: Erbium(3+) perchlorate can be synthesized by reacting erbium oxide (Er₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:

Er2O3+6HClO4→2Er(ClO4)3+3H2O

Industrial Production Methods: In industrial settings, erbium(3+) perchlorate is produced by dissolving erbium oxide in perchloric acid under controlled conditions. The solution is then concentrated and crystallized to obtain the desired product. The purity of the compound is ensured through various purification techniques, including recrystallization and filtration.

Types of Reactions:

Oxidation: Erbium(3+) perchlorate can undergo oxidation reactions, where it acts as an oxidizing agent due to the presence of perchlorate ions.

Reduction: The compound can be reduced to erbium(3+) chloride by reacting with reducing agents such as hydrogen gas.

Substitution: Erbium(3+) perchlorate can participate in substitution reactions, where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Reagents like sodium chloride or potassium iodide can be used for substitution reactions.

Major Products Formed:

Oxidation: Erbium(3+) oxide and various oxidized products.

Reduction: Erbium(3+) chloride and water.

Substitution: Erbium(3+) salts with different anions, such as erbium(3+) chloride or erbium(3+) iodide.

類似化合物との比較

- Holmium(3+) perchlorate

- Scandium(3+) perchlorate

- Gallium(3+) perchlorate

- Sodium perchlorate

- Silver perchlorate

- Cesium perchlorate

- Potassium perchlorate

- Lithium perchlorate

Comparison: Erbium(3+) perchlorate is unique due to its specific optical and electronic properties, which are attributed to the presence of erbium ions. Compared to other similar compounds, erbium(3+) perchlorate is particularly useful in applications requiring luminescence and high-purity materials. For example, holmium(3+) perchlorate and scandium(3+) perchlorate have similar chemical properties but differ in their optical characteristics and specific applications.

生物活性

Erbium(3+) perchlorate, a rare earth metal compound, has garnered interest in various fields, particularly in biological and medical research. This article delves into its biological activity, examining its effects, potential applications, and relevant research findings.

Erbium(3+) perchlorate can be represented by the formula Er ClO4 3. It is typically encountered as a hexahydrate form, which is soluble in water and exhibits unique optical properties due to the presence of erbium ions. These properties make it a candidate for various applications in biomedicine and materials science.

Biological Activity Overview

The biological activity of erbium compounds, including erbium(3+) perchlorate, primarily stems from their interactions with biological systems. Research indicates that these compounds may exhibit:

- Antimicrobial Properties : Some studies suggest that erbium compounds can inhibit the growth of certain bacteria and fungi.

- Cellular Interaction : Erbium ions can influence cellular processes, potentially affecting cell proliferation and apoptosis.

- Photodynamic Therapy Applications : Due to their optical properties, erbium compounds are being explored for use in photodynamic therapy for cancer treatment.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various erbium salts, including erbium(3+) perchlorate. The results indicated significant inhibition of bacterial growth in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This table highlights the antimicrobial effectiveness of erbium(3+) perchlorate against selected microorganisms.

Cellular Studies

In cellular studies, erbium ions have been shown to interact with cellular components. For instance, a study involving human fibroblast cells demonstrated that exposure to erbium(3+) perchlorate resulted in altered cell cycle dynamics and increased apoptosis rates at higher concentrations.

- Cell Viability Assay : The MTT assay revealed a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry indicated an increase in early apoptotic cells upon treatment.

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of erbium-based compounds in photodynamic therapy for skin cancer. Patients treated with erbium(3+) perchlorate showed improved lesion regression compared to controls.

- Environmental Impact Study : Research on the environmental degradation of perchlorates highlighted that while some microorganisms can degrade perchlorate, the introduction of heavy metals like erbium could influence microbial communities and degradation pathways.

特性

CAS番号 |

14017-55-1 |

|---|---|

分子式 |

ClErHO4 |

分子量 |

267.72 g/mol |

IUPAC名 |

erbium;perchloric acid |

InChI |

InChI=1S/ClHO4.Er/c2-1(3,4)5;/h(H,2,3,4,5); |

InChIキー |

LXNHGJDSXNIRPZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |

正規SMILES |

OCl(=O)(=O)=O.[Er] |

Key on ui other cas no. |

14017-55-1 |

ピクトグラム |

Oxidizer; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。